molecular formula C27H32N2O2 B2708384 N-[4-(methoxyethanimidoyl)phenyl]-2-(2-phenyl-2-adamantyl)acetamide CAS No. 400074-04-6

N-[4-(methoxyethanimidoyl)phenyl]-2-(2-phenyl-2-adamantyl)acetamide

Cat. No.: B2708384
CAS No.: 400074-04-6
M. Wt: 416.565
InChI Key: ASYLHCFMWOGHGS-RDRPBHBLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(methoxyethanimidoyl)phenyl]-2-(2-phenyl-2-adamantyl)acetamide is a chemical compound with the molecular formula C27H32N2O2 and a molecular weight of 416.565 . This product is intended for research use only and is not suitable for human or veterinary use.


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C27H32N2O2 . For a detailed structural analysis, it would be necessary to refer to the compound’s specific structural data, such as its InChI or SMILES string, which are not provided in the search results.

Scientific Research Applications

Metabolism of Chloroacetamide Herbicides

Studies have explored the metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, which share structural similarities with N-[4-(methoxyethanimidoyl)phenyl]-2-(2-phenyl-2-adamantyl)acetamide. These herbicides undergo complex metabolic activation pathways leading to the formation of DNA-reactive compounds. The research highlights how these compounds are metabolized by liver microsomes in both rats and humans, with cytochrome P450 isoforms (CYP3A4 and CYP2B6) playing a significant role in this process (Coleman et al., 2000).

Synthesis and Biological Activity

Several studies focus on the synthesis and biological evaluation of adamantyl and diamantyl derivatives, which are key components in developing drugs with antimicrobial and antiviral activities. Notably, N-(1-Adamantyl)acetamide derivatives have been investigated for their potential in treating influenza, herpes, and Parkinson’s disease, showcasing the versatility of adamantyl compounds in pharmaceutical research (Khusnutdinov et al., 2011).

Analgesic Properties

Adamantyl analogues of paracetamol have been synthesized and evaluated for their analgesic properties, indicating a novel approach to pain management. These analogues exhibit selective inhibition of the TRPA1 channel, providing a potential mechanism for their analgesic effects without interacting with cannabinoid receptors or COX inhibition (Fresno et al., 2014).

Green Synthesis

Research into the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide demonstrates the potential for environmentally friendly production methods for important chemical intermediates. A novel Pd/C catalyst was developed, showing high activity, selectivity, and stability for the hydrogenation process, reducing the need for traditional reduction methods (Zhang Qun-feng, 2008).

Cholinesterase Inhibitory Activities

Adamantyl-based derivatives have been investigated for their cholinesterase inhibitory activities, highlighting their potential in treating conditions like Alzheimer's disease. These studies provide insights into the structure-activity relationships of adamantyl compounds and their therapeutic applications (Kwong et al., 2017).

Properties

IUPAC Name

N-[4-[(E)-N-methoxy-C-methylcarbonimidoyl]phenyl]-2-(2-phenyl-2-adamantyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O2/c1-18(29-31-2)21-8-10-25(11-9-21)28-26(30)17-27(22-6-4-3-5-7-22)23-13-19-12-20(15-23)16-24(27)14-19/h3-11,19-20,23-24H,12-17H2,1-2H3,(H,28,30)/b29-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYLHCFMWOGHGS-RDRPBHBLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC)C1=CC=C(C=C1)NC(=O)CC2(C3CC4CC(C3)CC2C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC)/C1=CC=C(C=C1)NC(=O)CC2(C3CC4CC(C3)CC2C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.